4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine
Description
4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine is a complex organic compound featuring a trifluoromethyl group, an oxazole ring, and a pyrimidine ring. The trifluoromethyl group is known for its significant role in enhancing the pharmacological properties of compounds, making this molecule of interest in various scientific fields .
Properties
IUPAC Name |
4-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-8-12(11-5-6-20-14(19)22-11)23-13(21-8)9-3-2-4-10(7-9)15(16,17)18/h2-7H,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQISGRWIJZVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common reagents used in these reactions include trifluoromethylating agents and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the oxazole or pyrimidine rings, potentially altering the compound’s biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability . Similar compounds include:
4-(Trifluoromethyl)benzylamine: Known for its use in pharmaceuticals and agrochemicals.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: Used in medicinal chemistry for its potential therapeutic effects.
4-(Trifluoromethyl)phenol: Utilized in various industrial applications due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
